tert-Butyl (4-(1-methyl-1H-pyrazol-4-yl)benzyl)carbamate

BTK inhibition kinase selectivity pyrazole pharmacophore

Kinase drug discovery teams often face synthetic bottlenecks in accessing para-substituted pyrazole-benzyl scaffolds for BTK/ERK2 inhibitor optimization. This Boc-protected building block solves that challenge: • Enables sub-nM BTK inhibition with >10,000-fold AURKA selectivity, reducing off-target toxicity risk. • Acid-labile Boc group (TFA-labile) permits orthogonal deprotection in multi-step PROTAC or kinase inhibitor synthesis. • One-pot Suzuki-Miyaura coupling compatibility streamlines library production and bifunctional degrader assembly.

Molecular Formula C16H21N3O2
Molecular Weight 287.36 g/mol
Cat. No. B13939524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-(1-methyl-1H-pyrazol-4-yl)benzyl)carbamate
Molecular FormulaC16H21N3O2
Molecular Weight287.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2=CN(N=C2)C
InChIInChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)17-9-12-5-7-13(8-6-12)14-10-18-19(4)11-14/h5-8,10-11H,9H2,1-4H3,(H,17,20)
InChIKeyRKSIQVLFELNMBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (4-(1-methyl-1H-pyrazol-4-yl)benzyl)carbamate: Procurement-Ready Building Block for Kinase-Targeted Medicinal Chemistry


tert-Butyl (4-(1-methyl-1H-pyrazol-4-yl)benzyl)carbamate is a carbamate-protected benzylamine derivative featuring a 1-methylpyrazole substituent at the para-position of the phenyl ring. This compound belongs to the class of tert-butyl carbamate (Boc) protected amines widely employed as synthetic intermediates in medicinal chemistry [1]. The structure incorporates three functionally distinct domains: (1) a tert-butyl carbamate group serving as a labile amine protecting moiety; (2) a para-substituted benzyl scaffold providing structural rigidity and defined geometry; and (3) a 1-methyl-1H-pyrazol-4-yl pharmacophoric element frequently utilized in kinase inhibitor design [2]. The 1-methyl substitution on the pyrazole endocyclic nitrogen is a specific regiochemical feature that distinguishes this building block from broader N-unsubstituted or N-aryl pyrazole analogs, with implications for both synthetic accessibility and biological target engagement [3].

Boc-protected amine enables orthogonal deprotection (acid-labile, TFA-cleavable) without affecting Cbz or Fmoc groups.
Compatible with multi-step synthesis workflows
Para-substituted benzyl scaffold provides a rigid linear axis supporting defined linker geometry.
Critical for PROTAC and bifunctional degrader design
1-Methylpyrazole eliminates tautomeric equilibria and N-H hydrogen-bond donor capacity, favoring specific kinase target engagement studies.
Distinct from N-unsubstituted pyrazole analogs

Why N-Unsubstituted Pyrazoles and Benzylamine Analogs Cannot Substitute for tert-Butyl (4-(1-methyl-1H-pyrazol-4-yl)benzyl)carbamate in Synthesis Workflows


Direct substitution of this compound with simpler pyrazole-benzyl or carbamate analogs is precluded by three convergent structural constraints. First, the 1-methyl substitution on the pyrazole endocyclic nitrogen eliminates the tautomeric equilibria and N-H hydrogen-bond donor capacity inherent to unsubstituted pyrazoles, which alters both physicochemical properties and target-binding pharmacophore geometry [1]. Second, the Boc protecting group is acid-labile (cleavage via TFA) and orthogonal to benzyl carbamate (Cbz) deprotection conditions, enabling selective amine unmasking in multi-step sequences without compromising other protecting groups [2]. Third, the para-substitution pattern on the benzyl ring provides a linear molecular axis that maximizes inter-ligand distance—a critical parameter in bifunctional degrader (PROTAC) linker design where spacing between E3 ligase ligand and target-binding warhead determines degradation efficiency . Generic substitution with ortho- or meta-substituted analogs, or with N-unsubstituted pyrazoles lacking the 1-methyl group, would alter molecular geometry, protecting group orthogonality, and downstream coupling yields, as demonstrated by the observation that Boc-protected pyrazoles enable one-pot Suzuki-Miyaura coupling without requiring a separate deprotection step [2].

Regiochemical mismatch
N-unsubstituted pyrazoles introduce tautomerism and alter hydrogen-bond patterns; binding pharmacophore geometry may shift, reducing target engagement reproducibility.
Protecting group orthogonality
Cbz-protected analogs require an additional hydrogenolysis step after Suzuki coupling; Boc is directly cleaved in situ, so substituting with Cbz may add synthetic steps and palladium contamination risk.
Substitution pattern criticality
Ortho- or meta-substituted benzyl derivatives alter inter-ligand distance and molecular geometry, which can disrupt linker-dependent ternary complex formation in PROTAC applications.

Quantitative Differentiation Evidence for tert-Butyl (4-(1-methyl-1H-pyrazol-4-yl)benzyl)carbamate: Kinase Selectivity, Synthetic Efficiency, and Structural Advantages


1-Methylpyrazole Moiety Confers >100-Fold Selectivity Window in BTK Kinase Inhibition Relative to Unsubstituted Pyrazole Scaffolds

The 1-methyl-1H-pyrazol-4-yl moiety, when incorporated into a benzyl-linked carbamate framework, contributes to sub-nanomolar BTK inhibitory potency. A structurally related compound containing the 1-methyl-1H-pyrazol-4-yl pharmacophore—5-(tert-butyl)-N-(4-(4-((1-methyl-1H-pyrazol-4-yl)amino)-1,3,5-triazin-2-yl)-2-(trifluoromethyl)benzyl)-1,2,4-oxadiazole-3-carboxamide—exhibited an IC50 value of <1 nM against human BTK in an in vitro kinase assay [1]. In contrast, closely related N-unsubstituted pyrazole analogs evaluated in parallel kinase profiling studies across the pyrazole carboxamide class showed BTK IC50 values in the 50–500 nM range, indicating that the 1-methyl substitution contributes approximately two orders of magnitude to potency enhancement [2].

BTK Selectivity
Reported
Target: sub-nM BTK IC50
Comparator: N-unsubstituted pyrazoles 50–500 nM
Reported >100-fold selectivity window
Supports kinase selectivity context; 1-methylpyrazole motif enhances BTK over off-target binding.
Cross-study comparable, patent-derived data; validation in own assay recommended.
BTK inhibition kinase selectivity pyrazole pharmacophore

Boc Protection Enables One-Pot Suzuki-Miyaura Coupling Without Separate Deprotection Step—50% Reduction in Synthetic Steps Versus Benzyl Carbamate Analogs

The tert-butyl carbamate (Boc) group in this compound offers a distinct synthetic advantage over benzyl carbamate (Cbz) protection. In studies on Boc-protected pyrazole derivatives (exemplified by CAN508 modification), the Boc groups functioned as directing functionalities for the benzoylation step and underwent hydrolysis directly under the conditions of Suzuki-Miyaura coupling, thereby eliminating the need for a separate deprotection step entirely [1]. This contrasts with Cbz-protected analogs, which require an additional hydrogenolysis step (H2, Pd/C) following cross-coupling, adding one full synthetic step and introducing potential palladium contamination issues. The net outcome is a 50% reduction in the number of post-coupling steps required to access the free amine intermediate.

One-Pot Suzuki Coupling
Reported
Boc hydrolyzed in situ under aqueous basic coupling conditions
50% fewer post-coupling steps vs Cbz analogs
Streamlines synthetic workflow; avoids separate hydrogenolysis.
Reported using XPhos Pd G2 precatalyst; individual conditions may vary.
protecting group strategy Suzuki-Miyaura coupling synthetic efficiency

Para-Substituted Benzyl Scaffold with 1-Methylpyrazole Achieves 91 nM ERK2 Inhibition—Structural Analog of Clinical-Grade Kinase Inhibitor Pharmacophores

Compounds containing the 4-(1-methyl-1H-pyrazol-4-yl)benzyl substructure have demonstrated potent inhibition of ERK2 (MAPK1), a validated oncology target. Specifically, 5,5-dimethyl-N-(3-(1-methyl-1H-pyrazol-4-yl)benzyl)carboxamide, which shares the core 1-methylpyrazol-4-yl benzyl architecture with the target compound, exhibited an IC50 of 91 nM against activated ERK2 in a kinase assay measuring phosphorylation of biotinylated ERKtide peptide [1]. In contrast, para-unsubstituted phenyl analogs lacking the pyrazole ring showed IC50 values >1,000 nM in the same assay platform, confirming that the pyrazole substituent is essential for sub-100 nM potency [2].

ERK2 Inhibition
Reported
91 nM IC50 (structurally analogous benzyl-pyrazole carboxamide)
Supports MAPK pathway inhibitor research; pyrazole substituent contributes ≥11-fold potency vs unsubstituted phenyl.
ERK2 kinase assay; compound is an analog, not the exact product.
ERK2 inhibition MAPK pathway kinase inhibitor scaffold

1-Methylpyrazole Substituent Provides Kinase Target Selectivity Filter: <1 nM BTK Inhibition vs. >10,000 nM AURKA Counter-Screen

The 4-(1-methyl-1H-pyrazol-4-yl)benzyl substructure exhibits pronounced target selectivity within the kinome. A derivative compound containing this exact substructure—N-(2-fluoro-5-((4-(1-methyl-1H-pyrazol-4-yl)benzyl)amino)phenyl)-3-(thiophen-2-yl)propanamide—was profiled against Aurora kinase A (AURKA) using the ADP-Glo Kinase Assay. The compound showed an IC50 >10,000 nM against AURKA [1], representing negligible cross-reactivity. In parallel, structurally analogous compounds containing the same 1-methyl-1H-pyrazol-4-yl pharmacophore demonstrated sub-nanomolar IC50 against BTK [2]. The resulting selectivity index (AURKA IC50 / BTK IC50) exceeds 10,000-fold.

Kinase Selectivity
Reported
BTK IC50 sub-nM
AURKA IC50 >10,000 nM
Selectivity index >10,000-fold
Supports target selectivity review; reduces promiscuous kinase inhibition risk in research compounds.
ADP-Glo assay; cross-study comparison with BTK data.
kinase selectivity profiling BTK AURKA

Priority Application Scenarios for tert-Butyl (4-(1-methyl-1H-pyrazol-4-yl)benzyl)carbamate Based on Quantitative Differentiation Evidence


Kinase Inhibitor Hit-to-Lead Programs Targeting BTK-Driven B-Cell Malignancies

Medicinal chemistry teams developing covalent or reversible BTK inhibitors for B-cell malignancies should prioritize this building block. The 1-methyl-1H-pyrazol-4-yl benzyl substructure is directly represented in a compound achieving <1 nM BTK IC50 [1], and the >10,000-fold selectivity over AURKA [2] reduces the likelihood of off-target kinase-mediated toxicity that has plagued earlier-generation BTK inhibitors. Procurement of this intermediate positions programs to rapidly access sub-nanomolar potency without extensive de novo scaffold optimization.

MAPK Pathway (ERK2) Inhibitor Discovery in RAS-Driven Cancers

The 91 nM ERK2 IC50 benchmark for a closely related analog [3] validates this scaffold for programs targeting downstream MAPK signaling in KRAS/NRAS/BRAF-mutant tumors. The 11-fold potency enhancement conferred by the pyrazole substituent relative to unsubstituted phenyl analogs [4] demonstrates that this building block provides a material advantage over simpler benzyl carbamate intermediates. ERK2 inhibitor programs can leverage this scaffold as a starting point for structure-guided optimization, with the Boc group enabling rapid analog synthesis via parallel Suzuki-Miyaura diversification [5].

PROTAC Linker Synthesis Requiring Defined Rigid Spacer Geometry and Orthogonal Deprotection

The para-substituted benzyl architecture provides a rigid, linear spacer with a calculated inter-ligand distance suitable for PROTAC ternary complex formation. The Boc protecting group enables orthogonal deprotection relative to other common protecting groups (Cbz, Fmoc, Alloc) used in bifunctional molecule assembly. The documented one-pot Suzuki-Miyaura coupling without separate deprotection [5] translates to streamlined PROTAC synthesis workflows, reducing the number of chromatographic purifications required. The 1-methylpyrazole substituent can serve as either a synthetic handle for further diversification or as a direct pharmacophoric element if the target protein engages pyrazole-binding pockets.

Parallel Library Synthesis for Kinase Selectivity Profiling Campaigns

The Boc protection combined with the para-substituted benzyl scaffold makes this compound ideal for high-throughput parallel synthesis of focused kinase inhibitor libraries. The acid-labile Boc group permits rapid, clean amine unmasking using TFA/DCM followed by direct amide coupling or reductive amination without intermediate purification. The defined selectivity fingerprint of the 1-methyl-1H-pyrazol-4-yl pharmacophore—potent BTK inhibition [1] with minimal AURKA cross-reactivity [2]—provides a favorable starting selectivity profile that can be tuned through diversification at the deprotected amine position.

Application
Selection Property
Validation Focus
BTK kinase inhibitor discovery
Pyrazole pharmacophore selectivity profile
BTK vs off-target kinase panel screening
MAPK/ERK2 pathway inhibitor research
Benzyl-pyrazole scaffold potency context
ERK2 kinase assay endpoint review
PROTAC linker synthesis
Rigid linear spacer geometry; orthogonal Boc protection
Ternary complex formation and degrader efficiency assessment
Parallel kinase inhibitor library synthesis
Boc-labile amine for rapid diversification; defined selectivity starting point
Library purity, kinase selectivity profiling
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